The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde typically involves several key steps:
These synthesis methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde can be described as follows:
The compound's canonical SMILES representation is C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C(F)(F)F
, which provides insight into its structural configuration .
1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde participates in various chemical reactions due to its reactive functional groups:
These reactions highlight its utility as a building block in organic synthesis.
The mechanism of action for 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde primarily revolves around its interactions with biological molecules:
This mechanism underlies its potential applications in drug development.
While specific physical properties such as melting point and boiling point are not extensively documented, some general properties include:
Understanding these properties is crucial for determining appropriate handling and application conditions.
1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde has several notable applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0